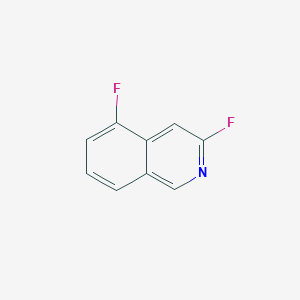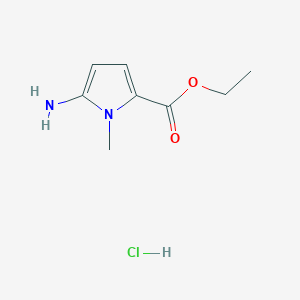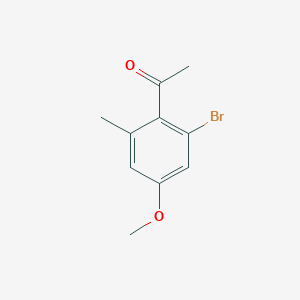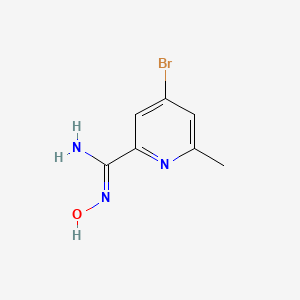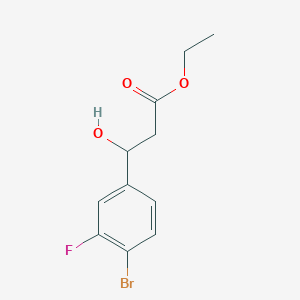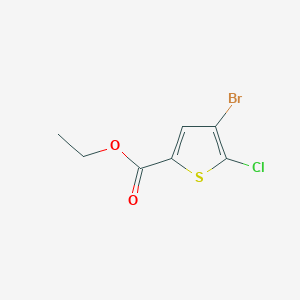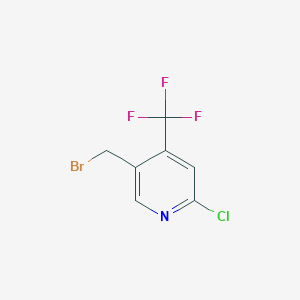
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H4BrClF3N. This compound is characterized by the presence of bromomethyl, chloro, and trifluoromethyl groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine typically involves the bromination of a precursor compound. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reagents and control the reaction conditions. The process typically includes steps for purification and isolation of the final product to achieve the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in various chemical reactions.
Biology: The compound can be used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. The bromomethyl group can undergo nucleophilic substitution, while the chloro and trifluoromethyl groups can participate in various interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: This compound is similar in structure but lacks the chloro group.
5-Bromo-2-(trifluoromethyl)pyridine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which provide distinct reactivity and properties. The presence of bromomethyl, chloro, and trifluoromethyl groups allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C7H4BrClF3N |
|---|---|
Peso molecular |
274.46 g/mol |
Nombre IUPAC |
5-(bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4BrClF3N/c8-2-4-3-13-6(9)1-5(4)7(10,11)12/h1,3H,2H2 |
Clave InChI |
FKXZZZSOYVUKCX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Cl)CBr)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


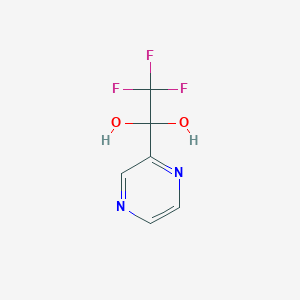
![6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669517.png)
![Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13669521.png)

